(+)-Intermedine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

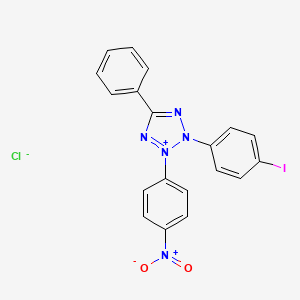

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORABGDXCIBAFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClIN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932744 | |

| Record name | Iodonitrotetrazolium violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Iodonitrotetrazolium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

146-68-9, 298-94-2 | |

| Record name | Iodonitrotetrazolium violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonitrotetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonitrotetrazolium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonitrotetrazolium violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODONITROTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY3JA5594E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Intermedine natural sources and plant distribution

An In-depth Technical Guide to the Natural Sources and Plant Distribution of (+)-Intermedine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species worldwide. PAs are a large group of heterocyclic secondary metabolites known for their potential toxicity, particularly hepatotoxicity, as well as a range of pharmacological activities. Due to its biological significance, understanding the natural sources, distribution, and methods for isolation and quantification of this compound is crucial for researchers in pharmacognosy, toxicology, and drug development. This technical guide provides a comprehensive overview of this compound, including its plant sources, quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflow.

Plant Distribution and Natural Sources of this compound

This compound is primarily found in plants belonging to the families Boraginaceae, Asteraceae, and Fabaceae. It often co-occurs with its stereoisomer, lycopsamine, and their respective N-oxides. The concentration of these alkaloids can vary significantly depending on the plant species, part of the plant, geographical location, and growing conditions.

Table 1: Quantitative Data of this compound and Related Pyrrolizidine Alkaloids in Various Plant Sources

| Plant Species (Family) | Plant Part | This compound Content (µg/g dry weight) | Related PAs Content (µg/g dry weight) | Analytical Method | Reference(s) |

| Symphytum officinale (Comfrey) (Boraginaceae) | Roots | 280 - 12,400 | Lycopsamine: 800 - 15,000; Total PAs: 1380 - 8320 | LC-MS/MS | [1][2] |

| Leaves | 160 - 6,600 | Lycopsamine: 180 - 3,400; Total PAs: 15 - 55 | LC-MS/MS | [1][2] | |

| Arnebia guttata (Boraginaceae) | Not specified | Present (part of total PAs) | Total PAs: 341.56 - 519.51 (Intermedine N-oxide is a major component) | UHPLC-MS/MS | [3][4] |

| Lithospermum erythrorhizon (Boraginaceae) | Not specified | Present (part of total PAs) | Total PAs: 71.16 - 515.73 | UHPLC-MS/MS | [3][4] |

| Arnebia euchroma (Boraginaceae) | Not specified | Present (part of total PAs) | Total PAs: 23.35 - 207.13 | UHPLC-MS/MS | [3][4] |

| Eupatorium fortunei (Asteraceae) | Herbs | Present (part of total PAs) | Total PAs: 0.18 - 61.81 (Intermedine N-oxide and Lycopsamine N-oxide are abundant) | LC-MS/MS | [5][6][7] |

| Amsinckia menziesii (Boraginaceae) | Whole plant | Present | Lycopsamine and 7-acetyllycopsamine (B1675738) also present | Mass spectrometry and NMR | [8][9][10][11] |

| Amsinckia intermedia (Boraginaceae) | Whole plant | Present | Lycopsamine and their acetyl derivatives also present; Total PAs can be up to 2% of dry weight | Not specified | [12] |

| Artemisia capillaris (Asteraceae) | Whole plant | Present (major PA) | Lycopsamine also present as a major PA | Not specified | [13] |

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust and sensitive analytical methods. The most common approach involves extraction followed by purification and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Extraction and Purification of Pyrrolizidine Alkaloids

This protocol is a generalized procedure based on common methodologies for PA analysis.[14][15][16]

a. Sample Preparation:

-

Grind and homogenize dried plant material to a fine powder.

-

Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

b. Extraction:

-

Add 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water) to the sample.

-

Sonicate the mixture for 15-30 minutes at room temperature.

-

Centrifuge the sample at approximately 4000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the acidic solution, and the supernatants combined.

c. Solid-Phase Extraction (SPE) Clean-up:

-

Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.

-

Load an aliquot of the acidic extract onto the conditioned cartridge.

-

Wash the cartridge with water and then methanol to remove interfering non-basic compounds.

-

Elute the PAs from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Method for Quantification

This method is designed for the sensitive and selective quantification of this compound and its isomers.[3][14]

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

-

Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 3-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound (e.g., m/z 300.2 → 138.1, 120.1).

Visualizations

Biosynthetic Pathway of Pyrrolizidine Alkaloids (Necine Base Formation)

The biosynthesis of the necine base of pyrrolizidine alkaloids, such as the retronecine (B1221780) core of this compound, starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key step catalyzed by homospermidine synthase.[17][18][19][20][21][22][23][24][25] Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system.

Caption: Biosynthetic pathway of this compound, highlighting the formation of the necine base.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the extraction and quantification of this compound from a plant sample.

Caption: Workflow for the analysis of this compound from plant materials.

Conclusion

This compound is a significant pyrrolizidine alkaloid with a wide distribution in the plant kingdom, particularly within the Boraginaceae and Asteraceae families. Its presence, often alongside its stereoisomer lycopsamine, necessitates the use of high-resolution analytical techniques for accurate quantification. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound from various plant sources. A thorough understanding of its natural occurrence and analytical chemistry is fundamental for future research into its toxicological and pharmacological properties.

References

- 1. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of pyrrolizidine alkaloids in Eupatorium fortunei Turcz. and their in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. connectsci.au [connectsci.au]

- 9. cowdvm.com [cowdvm.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolizidine alkaloid-containing toxic plants (Senecio, Crotalaria, Cynoglossum, Amsinckia, Heliotropium, and Echium spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine [mdpi.com]

- 14. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

- 15. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. Pyrrolizidine alkaloid biosynthesis. Incorporation of 14C-labelled precursors into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. Pyrrolizidine alkaloid biosynthesis. Incorporation of 14C-labelled precursors into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Intermedine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. PAs are a large group of heterocyclic secondary metabolites known for their biological activities, including significant hepatotoxicity. The toxicity of these compounds is a major concern in herbal medicine and for livestock that may graze on PA-containing plants. A thorough understanding of the chemical structure and stereochemistry of individual PAs like this compound is crucial for toxicological studies, the development of analytical detection methods, and potential derivatization for pharmaceutical applications. This guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and methods for the structural elucidation of this compound.

Chemical Structure and Properties

This compound is a monoester pyrrolizidine alkaloid. Its structure consists of a necine base, retronecine, esterified with a necic acid, (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The molecular formula of this compound is C15H25NO5, and its molecular weight is 299.36 g/mol .

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is critical to its biological activity. The molecule contains multiple chiral centers, and its absolute configuration has been determined through spectroscopic analysis and its chemical relationship to other compounds of known stereochemistry. The systematic IUPAC name for this compound, which precisely defines its stereochemistry, is [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.

The designation "(+)" in its name indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. The specific rotation is a key physical constant for chiral molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H25NO5 | PubChem |

| Molecular Weight | 299.36 g/mol | PubChem |

| CAS Number | 10285-06-0 | PubChem |

| IUPAC Name | [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | PubChem |

Note: Specific experimental values for optical rotation and melting point are not consistently reported in readily available literature.

Structural Elucidation of this compound: Experimental Protocols

The structural elucidation of this compound, like other pyrrolizidine alkaloids, involves a combination of isolation from natural sources and characterization using various spectroscopic techniques.

Isolation and Purification

A general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material is as follows:

-

Extraction: The dried and powdered plant material is typically extracted with an organic solvent such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction to ensure efficient removal of the alkaloids.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal compounds are removed by extraction with a non-polar organic solvent. The acidic aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted into a solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Purification: The resulting crude alkaloid mixture is further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Spectroscopic Analysis

The definitive structure and stereochemistry of this compound are determined through a combination of the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of the molecule.

-

1H NMR: Provides information on the number and connectivity of protons. Chemical shifts, coupling constants (J-values), and multiplicity patterns are used to assign protons to specific positions in the molecule.

-

13C NMR: Reveals the number of unique carbon atoms and their chemical environment.

-

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between protons and carbons, and to assemble the complete molecular structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural components, such as the necine base and the necic acid.

-

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule. However, it requires the compound to be in a crystalline form, which can be challenging to obtain for some natural products. To date, no public X-ray crystal structure of this compound has been reported.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups and stereocenters.

Caption: Chemical structure of this compound.

Logical Workflow for Structural Elucidation

The process of identifying and characterizing this compound from a plant source follows a logical experimental workflow.

(+)-Intermedine physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of (+)-Intermedine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably in the Boraginaceae family, such as comfrey (B1233415) (Symphytum officinale).[1] As a member of the retronecine-type monoester pyrrolizidine alkaloids, it is recognized for its significant biological activities, including cytotoxicity.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological effects with a focus on its cytotoxic mechanisms, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[3] It is structurally a carboxylic ester compound formed from the condensation of retronecine (B1221780) and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₅NO₅ | |

| Molecular Weight | 299.36 g/mol | |

| CAS Number | 10285-06-0 | |

| Appearance | White to off-white powder | |

| IUPAC Name | [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

| Solubility | Soluble in DMSO (50 mg/mL), water, and mixtures of DMSO and corn oil. | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |

Spectral Data

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor m/z ([M+H]⁺) | Key Fragment Ions (m/z) | Reference(s) |

| LC-MS/MS | ESI | 300.1805 | Not specified in publicly available data. | |

| GC-MS | EI | Not specified in publicly available data. | Characteristic fragments of the retronecine moiety. |

Note: The fragmentation pattern of pyrrolizidine alkaloids in mass spectrometry is complex and dependent on the specific instrument and conditions used.

Biological Activity and Signaling Pathways

This compound exhibits significant cytotoxicity, particularly against neural progenitor cells and hepatocytes. Its toxic effects are primarily mediated through the induction of apoptosis.

The proposed mechanism of this compound-induced apoptosis involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. Cytochrome c then activates the caspase cascade, leading to the cleavage and activation of executioner caspases, such as caspase-3, which ultimately results in apoptotic cell death.

Experimental Protocols

Isolation of this compound from Symphytum officinale (Comfrey) Roots

A general protocol for the isolation of pyrrolizidine alkaloids from comfrey roots involves several stages. It should be noted that this procedure yields a mixture of alkaloids, and further purification by preparative HPLC is necessary to obtain pure this compound.

-

Extraction: Powdered comfrey roots are extracted with methanol (B129727). The crude methanol extract is then subjected to a liquid-liquid partitioning between a dilute aqueous acid (e.g., 0.5 M H₂SO₄) and a non-polar solvent like n-butanol to enrich the alkaloids in the aqueous phase.

-

Reduction of N-oxides: The acidic aqueous extract, which contains both free alkaloids and their N-oxides, is treated with a reducing agent (e.g., zinc dust) to convert the N-oxides to the free base alkaloids.

-

Purification: The resulting solution is made alkaline (pH ~9-10) and the free base alkaloids are extracted into an organic solvent such as chloroform. This alkaloid-rich fraction can be further purified using semi-automated flash chromatography on boronated soda glass beads or by preparative high-performance liquid chromatography (HPLC).

Synthesis of this compound

A reported synthesis of this compound involves the coupling of (-)-retronecine with a derivative of (+)-trachelanthic acid.

-

Preparation of (-)-retronecine: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which can be isolated from Crotalaria spectabilis.

-

Preparation of the acid moiety: (+)-Trachelanthic acid is synthesized and its isopropylidene derivative is prepared for the coupling reaction.

-

Coupling and Deprotection: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled to the C-9 position of (-)-retronecine. Subsequent hydrolysis removes the protecting group to yield this compound.

Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Target cell line (e.g., HepG2 human hepatoma cells)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a pyrrolizidine alkaloid with well-defined physical and chemical properties and significant cytotoxic activity. Its mechanism of action through the induction of apoptosis via oxidative stress presents an important area of study for toxicologists and researchers in drug development. The protocols outlined in this guide provide a foundation for the further investigation of this compound and other related pyrrolizidine alkaloids. Further research is warranted to fully elucidate its spectral characteristics and to develop optimized synthesis and isolation procedures.

References

- 1. Influence of the Post-Harvest Storage Time on the Multi-Biological Potential, Phenolic and Pyrrolizidine Alkaloid Content of Comfrey (Symphytum officinale L.) Roots Collected from Different European Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H25NO5 | CID 114843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of (+)-Intermedine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. While research into the therapeutic applications of some PAs is ongoing, this compound is predominantly recognized for its significant hepatotoxicity. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its cytotoxic effects on liver cells. The document details the molecular mechanisms of action, presents quantitative data from key experimental assays, and outlines the methodologies for these experiments. The information is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is a member of the retronecine-type monester subgroup of pyrrolizidine alkaloids.[1] These compounds are secondary metabolites produced by a wide variety of plants, and their presence in herbal remedies, teas, and contaminated food products poses a potential health risk to humans and livestock.[2][3] The primary toxicological concern associated with this compound is its potent hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[2][3] This document synthesizes the current understanding of the biological effects of this compound, focusing on the molecular pathways it disrupts and the experimental evidence that substantiates these findings.

Core Biological Activity: Hepatotoxicity

The principal biological activity of this compound is its toxicity to liver cells (hepatocytes). This cytotoxicity is dose-dependent and has been demonstrated in various in vitro models, including primary mouse hepatocytes, human hepatocytes (HepD), and human hepatocellular carcinoma cell lines (HepG2). The toxic effects manifest as inhibition of cell proliferation, migration, and colony formation, ultimately leading to apoptotic cell death.

Mechanism of Action: Mitochondria-Mediated Apoptosis

The hepatotoxicity of this compound is primarily driven by the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is initiated by the excessive generation of intracellular reactive oxygen species (ROS). The accumulation of ROS leads to a cascade of events, including a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.

Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.

Caption: Signaling pathway of this compound-induced hepatocyte apoptosis.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Endpoint | Value | Reference |

| Primary Mouse Hepatocytes | CCK-8 | IC50 | 165.13 µM | |

| Human Hepatocytes (HepD) | CCK-8 | IC50 | 239.39 µM | |

| Mouse Hepatoma (H22) | CCK-8 | IC50 | 161.82 µM | |

| Human Hepatocellular Carcinoma (HepG2) | CCK-8 | IC50 | 189.11 µM |

Table 2: Effects of this compound on HepD Cell Functions

| Concentration | Colony Formation Inhibition | Wound Healing Inhibition (Scratch Distance) |

| 20 µg/mL | Significant | Moderate |

| 50 µg/mL | Significant | Significant |

| 75 µg/mL | High | High |

| 100 µg/mL | Very High (84.8% inhibition) | Very High |

Other Investigated Biological Activities

While hepatotoxicity is the most well-documented biological activity of this compound, other potential effects have been considered, though direct evidence is sparse.

-

Anti-inflammatory and Wound Healing Properties: Some pyrrolizidine alkaloids have been investigated for anti-inflammatory properties. However, for this compound, these activities are not well-established, and it is often cited among the toxic PAs that should be avoided in herbal preparations intended for wound healing.

-

Cardiovascular Effects: There is no direct evidence to suggest that this compound has beneficial cardiovascular effects. Studies showing cardiovascular activity have been conducted on a similarly named but structurally distinct peptide, Intermedin(1-53).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

HepG2 and HepD Cells: Human hepatocellular carcinoma HepG2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into HepD cells, HepG2 cells are first cultured in MEM for 14 days, followed by an additional 14 days in medium containing 1.7% DMSO. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.

Caption: Workflow for the CCK-8 cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration.

-

Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing this compound at various concentrations.

-

Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells.

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Treat the cells with this compound for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Counting: Count the number of colonies containing at least 50 cells.

Reactive Oxygen Species (ROS) Detection

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound.

-

Staining: Add 500 µL of a 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS.

-

Imaging and Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation/emission ~485/530 nm).

Mitochondrial Membrane Potential (MMP) Assay

The JC-1 dye is used to assess changes in MMP.

-

Cell Seeding and Treatment: Culture and treat cells with this compound.

-

Staining: Add JC-1 staining solution (typically 1-10 µM) to the cells and incubate at 37°C for 15-30 minutes.

-

Washing: Wash the cells with assay buffer.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins.

Caption: General workflow for Western blot analysis.

-

Protein Extraction: Lyse the treated and control cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The biological activity of this compound is predominantly characterized by its hepatotoxicity, which is mediated through the induction of ROS and subsequent mitochondria-mediated apoptosis. Quantitative in vitro assays have established its cytotoxic potential across various hepatic cell lines. While the broader class of pyrrolizidine alkaloids encompasses a range of biological activities, there is currently a lack of substantial evidence to support beneficial anti-inflammatory, wound healing, or cardiovascular effects for this compound itself. The detailed experimental protocols provided herein offer a standardized approach for the further investigation of this compound and other pyrrolizidine alkaloids. This technical guide serves as a critical resource for professionals engaged in the toxicological assessment and potential therapeutic development of natural compounds.

References

- 1. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of (+)-Intermedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Intermedine, a pyrrolizidine (B1209537) alkaloid, has garnered significant attention within the scientific community for its cytotoxic properties. This technical guide provides an in-depth overview of its chemical characteristics, mechanism of action, and the experimental protocols used to elucidate its biological effects, with a focus on its hepatotoxicity and neurotoxicity.

Core Data Presentation

A summary of the key quantitative data for this compound is presented below for easy reference.

| Parameter | Value | Source(s) |

| CAS Number | 10285-06-0 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₅NO₅ | [1][2][3] |

| Molecular Weight | 299.36 g/mol | [1][2] |

Mechanism of Action: A Cascade of Cellular Damage

Current research indicates that this compound exerts its cytotoxic effects primarily through the induction of mitochondria-mediated apoptosis.[2] This process is initiated by the generation of excessive reactive oxygen species (ROS), leading to a cascade of events that ultimately result in cell death.[2]

A key event in this pathway is the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytosolic cytochrome c then activates the caspase cascade, with caspase-3 playing a central role as an executioner caspase, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[2]

Furthermore, studies on the combined effects of this compound and a structurally similar pyrrolizidine alkaloid, lycopsamine, have revealed an additional layer of complexity. Their synergistic toxicity involves the induction of endoplasmic reticulum (ER) stress, which activates the PERK/eIF2α/ATF4/CHOP signaling pathway, further contributing to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Mitochondria-mediated apoptosis induced by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's cytotoxicity. These protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.

-

Cell Seeding: Seed cells (e.g., hepatocytes or neural progenitor cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Expose the cells to various concentrations of this compound (e.g., 1.1, 3.3, 10, 30 µM) for a specified duration (e.g., 24 hours).[4] Include untreated cells as a negative control.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment with this compound, harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to detect intracellular ROS.

-

Cell Treatment: Seed cells in a 24-well plate and treat with this compound as described for the viability assay.

-

Probe Loading: After treatment, wash the cells once with serum-free medium. Then, add 500 µL of a 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Imaging and Quantification: Add 500 µL of PBS to each well. Capture fluorescent images using a fluorescence microscope with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be quantified using appropriate software.

Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Assay

The JC-1 assay utilizes a cationic dye that indicates mitochondrial health by shifting its fluorescence emission from red to green as the membrane potential decreases.

-

Cell Preparation: Treat cells with this compound as previously described.

-

Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Washing: Centrifuge the cells and wash twice with assay buffer.

-

Analysis: Resuspend the cells in assay buffer. The fluorescence can be analyzed using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used as a measure of mitochondrial depolarization.

Visualization of Mitochondrial Morphology: Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of cellular ultrastructure, including mitochondria.

-

Cell Fixation: After treatment, fix the cells with a solution containing 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M sodium cacodylate) for at least 4 hours at 4°C.

-

Post-fixation: Post-fix the cells in 1% osmium tetroxide for 3 hours.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed them in epoxy resin.

-

Sectioning and Staining: Cut ultra-thin sections (60-70 nm) and stain them with uranyl acetate (B1210297) and lead citrate.

-

Imaging: Observe the sections using a transmission electron microscope. Look for morphological changes in the mitochondria, such as swelling, disruption of cristae, and vacuolization, which are indicative of damage.

Experimental Workflow for Investigating this compound Cytotoxicity

Caption: Workflow for assessing the cytotoxicity of this compound.

References

- 1. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mirrorreview.com [mirrorreview.com]

An In-depth Technical Guide to (+)-Intermedine: Discovery, History, and Scientific Profile

Abstract

(+)-Intermedine, a naturally occurring pyrrolizidine (B1209537) alkaloid, has garnered significant scientific interest due to its widespread presence in various plant species and its notable biological activities, particularly its hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to this compound. It details the initial isolation and structural elucidation, synthetic methodologies, and an in-depth analysis of its biological mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound is a member of the retronecine-type monoester class of pyrrolizidine alkaloids (PAs).[1] PAs are a large group of secondary metabolites produced by numerous plant species worldwide, primarily as a defense mechanism against herbivores. The consumption of PA-containing plants, often through contaminated food or herbal remedies, has been linked to various health issues in both humans and livestock, with hepatotoxicity being the most prominent concern.[1][2] this compound and its stereoisomer, lycopsamine, are frequently found co-existing in plants such as those from the Boraginaceae, Asteraceae, and Fabaceae families. This guide focuses specifically on this compound, providing a detailed exploration of its scientific journey from discovery to its current understanding as a bioactive molecule.

Discovery and History

The first definitive isolation and structural characterization of this compound was reported in 1990 by Röder from the aerial parts of Cerinthe minor L.[3] Prior to this, the presence of various PAs in different plant species was known, but the specific isolation and detailed spectroscopic analysis of Intermedine marked a significant step in the study of this particular alkaloid. The structural elucidation was accomplished using a combination of spectroscopic methods, including mass spectrometry (MS), 2D-1H Nuclear Magnetic Resonance (NMR), and 13C-NMR.[3]

Timeline of Key Milestones

| Year | Milestone | Key Contributor(s) |

| 1985 | First reported synthesis of Intermedine as part of a study on potential antitumor agents. | Zalkow, L. H., et al.[4] |

| 1990 | First isolation and full spectroscopic characterization of Intermedine from Cerinthe minor. | Röder, E.[3] |

| 2021 | Detailed investigation into the hepatotoxicity mechanism of Intermedine, demonstrating its role in inducing mitochondria-mediated apoptosis. | Wang, Y., et al.[1] |

Physicochemical Properties and Spectroscopic Data

The structural identity of this compound has been established through various spectroscopic techniques. Below is a summary of the available quantitative data.

Chemical Structure

-

Systematic Name: [(1R,7aR)-7-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate

-

Molecular Formula: C₁₅H₂₅NO₅

-

Molecular Weight: 299.36 g/mol

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 1 | 75.8 | 4.08 (m) |

| 2 | 128.4 | 5.82 (s) |

| 3 | 62.1 | 4.21 (m) |

| 5 | 53.8 | 3.35 (m), 2.75 (m) |

| 6 | 35.6 | 2.05 (m), 1.95 (m) |

| 7 | 78.9 | 4.75 (m) |

| 8 | 134.5 | - |

| 9 | 62.5 | 4.85 (d), 4.70 (d) |

| 1' | 176.5 | - |

| 2' | 83.9 | - |

| 3' | 71.5 | 4.15 (q) |

| 4' | 16.8 | 1.25 (d) |

| 2''-CH(CH₃)₂ | 34.5 | 2.15 (m) |

| 2''-CH(CH₃)₂ | 17.2, 16.9 | 0.95 (d), 0.90 (d) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from typical values reported in the literature.

Mass Spectrometry (MS) Fragmentation:

The electron ionization mass spectrum (EI-MS) of this compound exhibits a characteristic fragmentation pattern for pyrrolizidine alkaloids. The molecular ion peak [M]⁺ at m/z 299 is often weak or absent. Key fragments arise from the cleavage of the ester bond and fragmentation of the pyrrolizidine nucleus. Common fragments include ions at m/z 138, 120, 93, and 80, corresponding to the retronecine (B1221780) base and its degradation products. The fragmentation pattern is crucial for distinguishing it from its stereoisomers.[5]

Synthesis

The synthesis of this compound was first described by Zalkow and his colleagues in 1985 as part of a broader effort to synthesize various pyrrolizidine alkaloids and their N-oxides for evaluation as potential antitumor agents.[4]

Synthetic Strategy Overview

The general synthetic approach involves the esterification of the necine base, retronecine, with a suitable necic acid.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Based on Zalkow et al., 1985)

The following provides a generalized experimental protocol based on the published synthetic strategy.[4]

-

Preparation of the Necic Acid: (+)-Trachelanthic acid is synthesized and its isopropylidene derivative is prepared to protect the diol functionality.

-

Preparation of the Necine Base: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which is isolated from Crotalaria spectabilis.

-

Coupling Reaction: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled to the C-9 position of (-)-retronecine. This is the key esterification step.

-

Deprotection: The isopropylidene protecting group is removed by hydrolysis to yield this compound.

-

Purification: The final product is purified using chromatographic techniques.

Biological Activity and Mechanism of Action

This compound is well-documented for its hepatotoxic effects.[1][2] The toxicity is not inherent to the molecule itself but arises from its metabolic activation in the liver.

Metabolic Activation

In the liver, this compound is metabolized by cytochrome P450 enzymes to form a highly reactive pyrrolic ester. This electrophilic intermediate can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and toxicity.

Caption: Metabolic activation of this compound.

Signaling Pathway of Hepatotoxicity

Recent studies have elucidated the signaling pathway through which this compound induces hepatotoxicity, primarily through mitochondria-mediated apoptosis.[1]

Caption: Signaling pathway of this compound-induced apoptosis.

The process begins with an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[1] This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and subsequently caspase-3, culminating in programmed cell death or apoptosis.[1]

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is limited. However, general principles for pyrrolizidine alkaloids can be applied.

-

Absorption: PAs are generally well-absorbed from the gastrointestinal tract.

-

Distribution: Following absorption, they are distributed throughout the body, with the highest concentrations typically found in the liver, the primary site of metabolism.

-

Metabolism: As previously discussed, metabolism occurs primarily in the liver via cytochrome P450 enzymes, leading to the formation of toxic pyrrolic esters. Detoxification pathways, such as hydrolysis and N-oxidation, also occur.

-

Excretion: The metabolites and any unchanged parent compound are primarily excreted in the urine.

Further research is needed to establish a detailed pharmacokinetic profile specifically for this compound.

Conclusion

This compound, since its definitive isolation and characterization, has been a subject of significant toxicological research. Its role as a hepatotoxin is well-established, with recent studies providing detailed insights into its mechanism of action at the molecular level. While its synthesis has been achieved, and its spectroscopic properties are characterized, a comprehensive understanding of its pharmacokinetics remains an area for future investigation. This guide serves as a foundational resource for researchers, consolidating the current knowledge on this compound and highlighting areas where further research is warranted.

References

- 1. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

(+)-Intermedine: A Comprehensive Technical Guide on its Role as a Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine, a member of the pyrrolizidine (B1209537) alkaloid (PA) class of secondary metabolites, is a naturally occurring compound found in various plant species, notably within the Boraginaceae family. Historically associated with hepatotoxicity, recent research has delved deeper into its complex biological activities and mechanisms of action. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, natural occurrence, biosynthesis, and its multifaceted role as a secondary metabolite. A significant focus is placed on its toxicological profile, particularly the signaling pathways involved in its cytotoxic effects. This document aims to serve as an in-depth resource, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key biological processes to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a monoester pyrrolizidine alkaloid. Its structure consists of a retronecine (B1221780) base esterified with angelic acid.

| Property | Value |

| Molecular Formula | C₁₅H₂₅NO₅ |

| Molecular Weight | 299.36 g/mol |

| IUPAC Name | [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2Z)-2-methylbut-2-enoate |

| CAS Number | 10285-06-0 |

| Appearance | Volatile solid |

| Solubility | Soluble in water |

| pKa | Weakly acidic |

Natural Occurrence and Ecological Role

This compound is predominantly found in plants belonging to the Boraginaceae family, with Symphytum officinale (comfrey) being a notable source. It also occurs in other genera such as Amsinckia, Heliotropium, and Echium. As a secondary metabolite, this compound plays a crucial role in the chemical defense mechanisms of these plants, deterring herbivores due to its toxicity.[1] The presence of this compound and other PAs in these plants can lead to contamination of honey, herbal remedies, and other agricultural products, posing a risk to human and animal health.

Biosynthesis

The biosynthesis of this compound involves two primary pathways: the formation of the necine base, retronecine, and the synthesis of the necic acid, angelic acid, followed by their esterification.

Biosynthesis of Retronecine

The biosynthesis of the retronecine core originates from L-arginine or L-ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate. Through a series of oxidation, cyclization, and reduction reactions catalyzed by enzymes such as homospermidine synthase, the pyrrolizidine ring system of retronecine is formed.

Biosynthesis of Angelic Acid

Angelic acid is derived from the branched-chain amino acid L-isoleucine.[2] The biosynthetic pathway involves the deamination of isoleucine to its corresponding α-keto acid, followed by a series of enzymatic modifications including oxidative decarboxylation to form tiglic acid, which is then isomerized to angelic acid.[2][3]

Esterification

The final step in the biosynthesis of this compound is the esterification of the retronecine base with angelic acid. This reaction is catalyzed by an uncharacterized esterifying enzyme, which links the carboxyl group of angelic acid to the primary hydroxyl group of retronecine.

Biological Activities and Toxicology

The biological effects of this compound are primarily associated with its toxicity, particularly its hepatotoxicity. However, like other PAs, it is also being investigated for other potential pharmacological activities.

Hepatotoxicity and Mechanism of Action

This compound is a known hepatotoxin.[4] Its toxicity is mediated by its metabolic activation in the liver by cytochrome P450 enzymes, which convert it into a reactive pyrrolic ester. This metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and apoptosis.

The primary mechanism of this compound-induced hepatotoxicity involves the induction of mitochondria-mediated apoptosis. This process is characterized by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

The signaling pathway for this compound-induced apoptosis is as follows:

-

Increased ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.

-

Mitochondrial Membrane Potential (MMP) Depolarization: The elevated ROS causes a loss of MMP.

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3.

-

Apoptosis: Activated caspase-3 executes the final stages of apoptosis, leading to cell death.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | IC50 (µM) |

| Primary mouse hepatocytes | 239.39 |

| Human hepatocytes (HepG2) | >334 |

| Human embryonic kidney (HEK293) | >334 |

Data extracted from in vitro studies.

Genotoxicity, Neurotoxicity, and Carcinogenicity

-

Genotoxicity: As a pyrrolizidine alkaloid, this compound is considered to have genotoxic potential. Its reactive pyrrolic metabolites can form DNA adducts, which can lead to mutations and chromosomal damage.

-

Neurotoxicity: While some pyrrolizidine alkaloids are known to be neurotoxic, specific data on the neurotoxicity of this compound is limited. General neurotoxic effects of PAs can include central nervous system disturbances.

-

Carcinogenicity: The carcinogenicity of this compound has not been definitively established. However, due to its genotoxic nature and the known carcinogenicity of other PAs, it is considered a potential carcinogen. Long-term carcinogenicity studies are required for a conclusive assessment.

Experimental Protocols

Isolation and Purification of this compound from Symphytum officinale

This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Symphytum officinale.

Materials:

-

Dried and powdered Symphytum officinale roots

-

1 M Sulfuric acid

-

Ammonia (B1221849) solution (25%)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvent system for column chromatography (e.g., dichloromethane:methanol gradient)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC (e.g., chloroform:methanol:ammonia)

-

Dragendorff's reagent

Procedure:

-

Extraction: Macerate the powdered root material with methanol for 24 hours at room temperature. Filter the extract and repeat the extraction process twice. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction: Dissolve the crude extract in 1 M sulfuric acid. Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Basify the aqueous layer to pH 9-10 with ammonia solution.

-

Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with dichloromethane. Repeat the extraction three times. Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Column Chromatography: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and apply it to a silica gel column. Elute the column with a gradient of dichloromethane and methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids appear as orange-red spots).

-

Purification: Combine the fractions containing this compound and further purify by preparative TLC or HPLC if necessary.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start with a low percentage of acetonitrile and increase over time.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract the plant material or other samples as described in the isolation protocol. Dissolve a known amount of the final extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

Detection wavelength: 220 nm

-

-

Analysis: Inject the standard solutions to construct a calibration curve (peak area vs. concentration). Inject the sample solutions and determine the peak area of this compound.

-

Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Cell Viability Assay (MTT Assay)

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 500 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a negative control (untreated cells).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Hepatocyte cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound, as a pyrrolizidine alkaloid, presents a dual profile of significant toxicological concern and potential for further scientific investigation. Its well-established hepatotoxicity, mediated through the induction of mitochondria-mediated apoptosis, underscores the health risks associated with the consumption of plants containing this secondary metabolite. The detailed understanding of its chemical properties, biosynthesis, and mechanisms of action provided in this guide is crucial for risk assessment and the development of mitigation strategies in food and herbal medicine safety. Furthermore, the elucidation of its biological activities and signaling pathways may open avenues for its use as a pharmacological tool or a lead compound in drug discovery, provided its toxic properties can be effectively managed or modified. The experimental protocols detailed herein offer a practical framework for researchers to further explore the multifaceted nature of this compound. Continued research into its in vivo pharmacokinetics, metabolism, and broader toxicological profile is essential for a complete understanding of its impact on biological systems.

References

An In-depth Technical Guide to (+)-Intermedine N-oxide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as members of the genera Amsinckia, Borago, Cryptantha, Eupatorium, Lithospermum, Symphytum, and Trichodesma.[1] As with other PAs, this compound N-oxide is synthesized by plants as a secondary metabolite, serving as a defense mechanism against herbivores.[2] PAs and their N-oxides are of significant interest to the scientific community due to their potential toxicity and intriguing biological activities, including antitumor properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological effects of this compound N-oxide.

Synthesis of this compound N-oxide

The chemical synthesis of this compound N-oxide is a multi-step process that typically involves the esterification of a necine base with a necic acid, followed by N-oxidation. A key synthetic route was reported by Zalkow et al. (1985), which serves as a foundational method for obtaining this compound.[5]

Experimental Protocol: Synthesis via Esterification and N-oxidation[5]

This protocol is based on the general methodology for the synthesis of pyrrolizidine alkaloid N-oxides.

Step 1: Esterification of (-)-Retronecine with (+)-Trachelanthic acid derivative

-

Preparation of Reactants: (-)-Retronecine is obtained by the hydrolysis of monocrotaline, which can be isolated from Crotalaria spectabilis. (+)-Trachelanthic acid is synthesized and converted to its isopropylidene derivative.

-

Coupling Reaction: The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled at the C-9 position of (-)-retronecine.

Step 2: Hydrolysis

-

The resulting ester from Step 1 is subjected to hydrolysis to remove the isopropylidene protecting group, yielding this compound.

Step 3: N-oxidation

-

Oxidation: The synthesized this compound is then oxidized to its corresponding N-oxide. A common method for the N-oxidation of tertiary amines is the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

Purification: The final product, this compound N-oxide, is purified using chromatographic techniques.

The following diagram illustrates the general workflow for the synthesis of this compound N-oxide.

Caption: General workflow for the synthesis of this compound N-oxide.

Physicochemical Properties

A summary of the known physicochemical properties of this compound N-oxide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅NO₆ | [6] |

| Molecular Weight | 315.36 g/mol | [6] |

| Appearance | White powder | [7] |

| Solubility | Soluble in methanol (B129727) and water | [7] |

| ¹H NMR (CD₃OD, 400 MHz) | See Table 2 | [8] |

| ¹³C NMR (CD₃OD, 100 MHz) | See Table 3 | [8] |

Table 1: Physicochemical Properties of this compound N-oxide

Spectroscopic Data

The nuclear magnetic resonance (NMR) data is crucial for the structural elucidation and confirmation of this compound N-oxide. The following tables summarize the reported ¹H and ¹³C NMR data.

| Position | Chemical Shift (δ, ppm) |

| 2 | 6.22 |

| 3α | 4.60 |

| 3β | 3.65 |

| 5α | 4.90 |

| 5β | 4.01 |

| 6α | 2.38 |

| 6β | 2.22 |

| 7 | 4.81 |

| 8 | 4.30 |

| 9a | 5.00 |

| 9b | 4.85 |

| 2' | - |

| 3' | 4.09 |

| 4' | 2.10 |

| 1'' | 1.25 |

| 4'' | 0.93 |

| 5'' | 0.91 |

Table 2: ¹H NMR Spectroscopic Data for this compound N-oxide [8]

| Position | Chemical Shift (δ, ppm) |

| 1 | 132.0 |

| 2 | 134.1 |

| 3 | 69.8 |

| 5 | 74.8 |

| 6 | 30.1 |

| 7 | 75.9 |

| 8 | 82.5 |

| 9 | 61.9 |

| 1' | 175.7 |

| 2' | 84.1 |

| 3' | 77.9 |

| 4' | 35.5 |

| 1'' | 17.2 |

| 4'' | 17.3 |

| 5'' | 17.8 |

Table 3: ¹³C NMR Spectroscopic Data for this compound N-oxide [8]

Biological Properties and Potential Signaling Pathways

While specific signaling pathways for this compound N-oxide are not extensively documented, research on its parent compound, intermedine, and other related pyrrolizidine alkaloids provides insights into its potential mechanisms of action.

Antitumor Activity

This compound N-oxide has been reported to exhibit anticancer activity.[4] The antitumor effects of pyrrolizidine alkaloids are often attributed to their ability to act as alkylating agents after metabolic activation, leading to DNA damage and apoptosis in cancer cells.

Hepatotoxicity and Mitochondria-Mediated Apoptosis